4-(3-Chloropyrazin-2-yl)thiomorpholine
Overview
Description
4-(3-Chloropyrazin-2-yl)thiomorpholine is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 g/mol . It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 3-position and a thiomorpholine ring attached to the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine typically involves the reaction of 3-chloropyrazine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyrazin-2-yl)thiomorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
4-(3-Chloropyrazin-2-yl)thiomorpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Chloropyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopyrazin-2-yl)thiomorpholine: Similar structure with a bromine atom instead of chlorine.
4-(3-Fluoropyrazin-2-yl)thiomorpholine: Similar structure with a fluorine atom instead of chlorine.
4-(3-Methylpyrazin-2-yl)thiomorpholine: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(3-Chloropyrazin-2-yl)thiomorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications . Additionally, the combination of the pyrazine and thiomorpholine rings provides a distinct chemical framework that can be exploited in the design of new molecules with desired properties .
Properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLXRFCAIOOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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